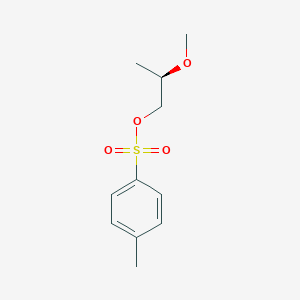
(R)-2-methoxypropyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-methoxypropyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a methoxypropyl group attached to a 4-methylbenzene-1-sulfonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-methoxypropyl 4-methylbenzene-1-sulfonate typically involves the reaction of (2R)-2-methoxypropanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of (2R)-2-methoxypropyl 4-methylbenzene-1-sulfonate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-methoxypropyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, the sulfonate ester can be hydrolyzed to yield the corresponding alcohol and sulfonic acid.
Oxidation: The methoxypropyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.
Hydrolysis: Acidic or basic conditions are used, with common catalysts being hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Nucleophilic substitution: The major products are the substituted sulfonate esters.
Hydrolysis: The major products are the corresponding alcohol and sulfonic acid.
Oxidation: The major products are aldehydes or carboxylic acids, depending on the extent of oxidation.
Applications De Recherche Scientifique
(2R)-2-methoxypropyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study the effects of sulfonate esters on biological systems, including their potential as enzyme inhibitors or substrates.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (2R)-2-methoxypropyl 4-methylbenzene-1-sulfonate involves its interaction with nucleophiles or electrophiles in chemical reactions. The sulfonate group is a good leaving group, making the compound reactive in nucleophilic substitution reactions. The methoxypropyl group can undergo oxidation or hydrolysis, leading to the formation of various products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-methoxypropyl 4-methylbenzenesulfonate
- (2S)-2-methoxypropyl 4-methylbenzenesulfonate
- (2R)-2-ethoxypropyl 4-methylbenzenesulfonate
Uniqueness
(2R)-2-methoxypropyl 4-methylbenzene-1-sulfonate is unique due to its specific stereochemistry and the presence of a methoxy group, which can influence its reactivity and interactions in chemical reactions. The compound’s ability to undergo various types of reactions, including nucleophilic substitution and oxidation, makes it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C11H16O4S |
|---|---|
Poids moléculaire |
244.31 g/mol |
Nom IUPAC |
[(2R)-2-methoxypropyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H16O4S/c1-9-4-6-11(7-5-9)16(12,13)15-8-10(2)14-3/h4-7,10H,8H2,1-3H3/t10-/m1/s1 |
Clé InChI |
IHRUWHJSVMOZTQ-SNVBAGLBSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)OC |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















